molecular formula C8H6F3N3 B12458092 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine

Cat. No.: B12458092
M. Wt: 201.15 g/mol
InChI Key: DBFNURHXMZTSAN-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 6th position of the imidazo[1,2-A]pyridine core. Imidazo[1,2-A]pyridines are known for their significant biological and pharmacological activities, making them valuable scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate trifluoromethylated reagents under specific conditions. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor can be used to synthesize imidazo[1,2-A]pyridines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-7-13-1-2-14(7)4-6(5)12/h1-4H,12H2

InChI Key

DBFNURHXMZTSAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C(=CC2=N1)C(F)(F)F)N

Origin of Product

United States

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